2-(5-Chloro-2-thienyl)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-8-4-3-7(11-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYAIXTGCQRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401766 | |
| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-42-8 | |
| Record name | 2-(5-CHLORO-2-THIENYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Chloro-2-thienyl)pyrrolidine: Properties, Reactivity, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the exploration of unique chemical matter. Heterocyclic compounds, particularly those incorporating multiple distinct ring systems, offer a rich playground for molecular design. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold found in over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich geometry allows for an effective exploration of three-dimensional pharmacophore space, a critical factor for enhancing target selectivity and improving physicochemical properties.[2][3]
This guide focuses on 2-(5-Chloro-2-thienyl)pyrrolidine , a bifunctional building block that marries the conformational flexibility of the pyrrolidine moiety with the electronic characteristics of a 2-substituted 5-chlorothiophene ring. This combination presents a unique set of chemical properties and reactive handles, making it a valuable intermediate in the synthesis of centrally acting agents and other complex molecular architectures.[4][5] We will delve into its core chemical properties, predictable reactivity, and strategic applications, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their synthetic campaigns.
Core Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical building block is paramount to its successful application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 524674-42-8 | [4][6][7] |
| Molecular Formula | C₈H₁₀ClNS | [4][6][7] |
| Molecular Weight | 187.69 g/mol | [4][6][7] |
| Appearance | Not explicitly stated; likely an oil or low-melting solid | - |
| Storage | Store at room temperature, sealed in a dry environment.[6] Some related structures are noted to be air-sensitive and may darken over time; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[8][9] |
The structural architecture, featuring a chiral center at the C2 position of the pyrrolidine ring, immediately suggests that this compound is a racemic mixture unless specified otherwise. The presence of the basic secondary amine of the pyrrolidine and the electron-rich, yet halogenated, thiophene ring dictates its reactivity, which we will explore in subsequent sections.
Synthetic Considerations and Strategies
A logical and widely applicable approach is the reductive amination of a γ-amino ketone or the cyclization of a haloamine. A conceptual workflow for its synthesis could involve a [3+2] cycloaddition, a powerful method for constructing five-membered rings.[1]
Conceptual Synthetic Workflow: [3+2] Cycloaddition
This pathway illustrates a general, yet powerful, method for accessing substituted pyrrolidines. The choice of specific reagents and conditions would require experimental optimization.
Caption: Conceptual workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Causality in Experimental Design: The choice of a cycloaddition strategy is driven by its efficiency in ring construction and the ability to introduce substituents with stereochemical control. The in situ formation of the azomethine ylide from a simple amino acid ester and an aldehyde is a common and reliable method, minimizing the handling of unstable intermediates.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high chemoselectivity.
-
The Pyrrolidine Nitrogen (N-H): As a secondary amine, this nitrogen is both basic and nucleophilic. It readily undergoes a variety of classical amine reactions:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents.
-
N-Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides. This is a common strategy to modulate the compound's properties or to link it to other fragments.
-
Coupling Reactions: Participation as the amine component in Buchwald-Hartwig amination or other metal-catalyzed cross-coupling reactions.
-
-
The Thiophene Ring: This heterocycle has two key points of reactivity:
-
C-H Activation/Lithiation: The hydrogen at the C3 or C4 position can be removed by a strong base (e.g., n-BuLi), creating a nucleophilic organolithium species that can react with various electrophiles.
-
C-Cl Bond: The chloro-substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), enabling the introduction of aryl, vinyl, or alkynyl groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity.
-
Caption: Key reactive sites of this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this scaffold lies in its application as a key intermediate for compounds targeting the central nervous system (CNS).[4][5] Its structural features are particularly well-suited for the design of dopamine and serotonin receptor modulators.
-
Scaffold for CNS Agents: It is frequently employed in the synthesis of potential treatments for neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.[4][5]
-
Structure-Activity Relationship (SAR) Studies: The conformational rigidity of the joined heterocyclic system provides a constrained framework that is invaluable for SAR studies.[4][5] By systematically modifying the reactive handles (N-H and C-Cl), medicinal chemists can probe the binding pocket of a biological target and optimize for potency, selectivity, and pharmacokinetic properties.[2][3]
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The available safety data for related compounds indicates that this compound should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8] For enhanced stability, especially for long-term storage, blanketing with an inert gas like nitrogen or argon is advisable.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Representative Experimental Protocol: N-Sulfonylation
This protocol provides a detailed, self-validating methodology for a common derivatization reaction at the pyrrolidine nitrogen. It serves as a practical example of how to utilize the compound's nucleophilicity.
Objective: To synthesize N-(p-toluenesulfonyl)-2-(5-chloro-2-thienyl)pyrrolidine.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient volume for ~0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel), appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0 °C. Causality: This is done to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution. Causality: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 5 minutes. A slight excess ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. The starting material (amine) should be consumed, and a new, less polar spot (product) should appear. Self-Validation: TLC provides a real-time check on the reaction's completion, preventing premature workup or unnecessary reaction time.
-
Aqueous Workup (Quenching): Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers. Causality: The bicarbonate wash removes any remaining acid chloride and the HCl salt of the base. The extraction ensures maximum recovery of the organic-soluble product.
-
Washing: Wash the combined organic layers with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and rinse the drying agent with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.
Conclusion
This compound is more than a simple building block; it is a strategically designed scaffold offering multiple avenues for chemical diversification. Its inherent structural features—a chiral, nucleophilic pyrrolidine ring and a thiophene ring functionalized for cross-coupling—make it an exceptionally versatile tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, will empower researchers to unlock its full potential in the synthesis of novel, biologically active compounds, particularly in the challenging but vital field of CNS drug discovery.
References
-
This compound. MySkinRecipes. [Link]
-
2-(Thien-2-yl)pyrrolidine Chemical Properties. LookChem. [Link]
-
This compound Product Description. MySkinRecipes. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid. PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound - CAS:524674-42-8 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound;524674-42-8 [abichem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Chloro-2-thienyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(5-Chloro-2-thienyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, and its combination with a substituted thiophene ring offers a unique chemical space for the development of novel therapeutic agents.[1] This document details a plausible synthetic pathway, outlines a rigorous characterization workflow, and provides insights into the underlying chemical principles for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
The pyrrolidine ring is a cornerstone in the architecture of many biologically active molecules, including natural alkaloids and synthetic pharmaceuticals.[2] Its saturated, five-membered nitrogen-containing structure provides a three-dimensional framework that is crucial for specific interactions with biological targets. The incorporation of a 2-thienyl substituent, particularly with a chloro group at the 5-position, introduces specific electronic and steric properties that can modulate the pharmacological profile of the parent pyrrolidine. This compound is a key intermediate in the synthesis of centrally acting agents, with potential applications in modulating dopamine and serotonin receptors.[3] Its structural features are valuable for optimizing bioavailability and target selectivity in the development of treatments for neurological disorders.
This guide will first elucidate a viable synthetic route to obtain this compound, followed by a detailed exposition of the analytical techniques required for its comprehensive characterization, ensuring its identity, purity, and structural integrity.
Synthesis of this compound: A Proposed Pathway
Rationale for the Synthetic Approach
The chosen strategy offers a convergent and efficient method to construct the target molecule. The key steps are:
-
Formation of 5-chlorothiophene-2-carbonyl chloride: This activated acylating agent can be prepared from commercially available 5-chlorothiophene-2-carboxylic acid.
-
N-Acylation of Pyrrolidine: The reaction between the acyl chloride and pyrrolidine is a robust and high-yielding method to form the amide intermediate.
-
Reduction of the Amide: The subsequent reduction of the amide carbonyl group provides the desired 2-substituted pyrrolidine.
This approach allows for the late-stage introduction of the pyrrolidine moiety, which can be beneficial for analog synthesis.
Experimental Protocol
Step 1: Synthesis of (5-Chloro-2-thienyl)(pyrrolidin-1-yl)methanone (Intermediate 1)
-
Preparation of the Acyl Chloride: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of 5-chlorothiophene-2-carbonyl chloride. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Acylation Reaction: In a separate flask, dissolve pyrrolidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. To this cooled solution, add the freshly prepared 5-chlorothiophene-2-carbonyl chloride solution dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC until the starting materials are consumed. Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (5-Chloro-2-thienyl)(pyrrolidin-1-yl)methanone.
Step 2: Reduction of (5-Chloro-2-thienyl)(pyrrolidin-1-yl)methanone to this compound (Target Molecule)
-
Reduction Reaction: Dissolve the purified amide intermediate (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. To this solution, add a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature or gently reflux for several hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide solution, and water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with the reaction solvent. Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Characterization of this compound
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target molecule. While experimental data for this specific compound is not readily published, these predictions are based on the analysis of similar structures and established spectroscopic principles.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR | Thiophene Protons: Two doublets in the aromatic region (approx. 6.7-7.2 ppm), characteristic of a 2,5-disubstituted thiophene ring. The coupling constant (J) should be in the range of 3-4 Hz. Pyrrolidine Protons: A multiplet for the proton at the 2-position (CH) adjacent to the thiophene ring (approx. 4.0-4.5 ppm). Multiplets for the remaining pyrrolidine methylene protons (CH₂) in the range of 1.5-3.5 ppm. A broad singlet for the N-H proton (if not exchanged with D₂O). |
| ¹³C NMR | Thiophene Carbons: Four signals in the aromatic region (approx. 120-150 ppm). The carbon bearing the chloro group and the carbon attached to the pyrrolidine ring will have distinct chemical shifts. Pyrrolidine Carbons: A signal for the CH carbon at the 2-position (approx. 60-70 ppm). Signals for the other three CH₂ carbons of the pyrrolidine ring (approx. 25-55 ppm). |
| Mass Spec. | Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of C₈H₁₀ClNS (187.69 g/mol ). The isotopic pattern for the chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) should be observed. Fragmentation: Common fragmentation patterns for pyrrolidines may include the loss of the thiophene group or cleavage of the pyrrolidine ring.[7] |
| FTIR | N-H Stretch: A medium to weak absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine. C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹. C=C Stretch: Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-Cl Stretch: A strong absorption in the fingerprint region (typically 600-800 cm⁻¹). |
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.
Caption: A systematic workflow for the characterization of this compound.
Conclusion
This technical guide has presented a plausible and robust synthetic strategy for the preparation of this compound, a molecule with significant potential in the field of medicinal chemistry. The proposed two-step synthesis, involving N-acylation and subsequent reduction, provides a clear and adaptable route for its production. Furthermore, the detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final compound. By providing both a theoretical framework and practical considerations, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel heterocyclic compounds for therapeutic applications. The principles and methodologies outlined herein are intended to facilitate further research and innovation in this exciting area of drug discovery.
References
-
The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]
-
Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. (2007). Moscow University Chemistry Bulletin, 62(2), 72-78. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6543. Retrieved from [Link]
-
Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). Retrieved from [Link]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. (2011). Angewandte Chemie International Edition, 50(14), 3299-3302. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: Chiral Resolution Methods for 2-(5-Chloro-2-thienyl)pyrrolidine
Introduction
The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2] The specific derivative, 2-(5-Chloro-2-thienyl)pyrrolidine, represents a valuable chiral building block for more complex molecular targets. As with most chiral molecules, the individual enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, the production of enantiomerically pure this compound is a critical step in drug discovery and development.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary methodologies for resolving the racemic mixture of this compound. We will explore three field-proven techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. The narrative emphasizes the underlying principles, causality behind experimental choices, and detailed, actionable protocols for laboratory application.
Strategic Overview: Selecting the Appropriate Resolution Pathway
The choice of a chiral resolution method is dictated by several factors including the required scale, cost considerations, developmental stage, and available equipment. For a basic amine like this compound, all three major strategies are viable.
-
Diastereomeric Salt Crystallization: Best suited for large-scale, cost-effective production. Its success hinges on identifying a suitable combination of a chiral resolving agent and a solvent system that yields well-defined crystals of one diastereomeric salt.[3][4]
-
Enzymatic Kinetic Resolution: Offers high enantioselectivity under mild reaction conditions and is scalable. It relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer of the racemic substrate.[5]
-
Preparative Chiral Chromatography (HPLC/SFC): Provides a rapid and versatile method for obtaining high-purity enantiomers, especially at the discovery and small-scale synthesis stages.[3][6] While highly effective, it can be prohibitively expensive for large-scale production.[3]
The following flowchart provides a high-level decision-making framework.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Detailed Protocol
-
Screening (Small Scale): a. In separate vials, dissolve 1.0 equivalent of racemic this compound. b. Add 0.5-1.0 equivalents of the chosen chiral acid (e.g., (+)-Tartaric acid). The stoichiometry may need optimization; starting with a sub-stoichiometric amount of resolving agent can sometimes improve the enantiomeric excess (ee) of the crystallized salt. c. Add a screening solvent (e.g., 1 mL of methanol, ethanol, or acetone) to each vial. d. Gently heat the vials until all solids dissolve, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath. e. Observe which combination yields a crystalline precipitate. Analyze both the solid and the mother liquor by chiral HPLC to determine the efficiency of the resolution.
-
Preparative Resolution (Optimized Conditions): a. In a suitable reaction vessel, charge the racemic this compound (1.0 eq) and the optimized solvent (e.g., ethanol). b. In a separate container, dissolve the chiral resolving agent (e.g., 0.6 eq of (-)-DPTTA) in the same solvent. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Heat the mixture to reflux until a clear solution is obtained. e. Allow the solution to cool slowly and undisturbed to ambient temperature over several hours. Crystallization should occur. For enhanced recovery, the flask can be cooled further to 0-5 °C. f. Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Liberation of the Free Amine: a. Suspend the collected diastereomeric salt in water. b. Add a base (e.g., 2M NaOH solution or saturated NaHCO₃) dropwise with stirring until the pH is basic (pH 10-12) to deprotonate the amine. c. Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified enantiomer. e. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.
-
Analysis: a. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or SFC. b. Confirm the chemical purity by standard methods (NMR, LC-MS).
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. For a primary or secondary amine, a common strategy is lipase-catalyzed N-acylation. The enzyme will preferentially acylate one enantiomer, leaving the other unreacted. The resulting acylated (amide) and unreacted (amine) products are chemically distinct and can be easily separated by standard methods like extraction or chromatography.
Key Experimental Considerations
-
Enzyme Selection: Lipases are robust and versatile enzymes for this transformation. Candida antarctica Lipase B (CALB), often immobilized on a resin (e.g., Novozym® 435), is a highly effective and widely used biocatalyst for resolving amines. [5]Other lipases from Pseudomonas species may also be effective. [7]2. Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate can serve as both the solvent and the acylating agent. [5]For improved reactivity or selectivity, activated esters such as 2,2,2-trifluoroethyl isobutyrate may be employed. [7]3. Solvent: A non-polar organic solvent like methyl tert-butyl ether (MTBE), toluene, or hexane is typically used to maintain enzyme activity.
Workflow and Protocol for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution via N-acylation.
Detailed Protocol
-
Reaction Setup: a. To a flask, add racemic this compound (1.0 eq), the acyl donor (e.g., ethyl acetate, 1.5-2.0 eq), and the organic solvent (e.g., MTBE). b. Add the immobilized lipase (e.g., Novozym® 435) at a loading of 10-50 mg per mmol of substrate. c. Seal the flask and place it in an orbital shaker at a controlled temperature (typically 30-50 °C).
-
Reaction Monitoring: a. The reaction should ideally be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product. b. Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by chiral HPLC to monitor the conversion and the ee of the remaining starting material.
-
Work-up and Separation: a. Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused. b. Concentrate the filtrate under reduced pressure. c. The resulting mixture of the unreacted amine enantiomer and the acylated amide enantiomer can be separated. A simple method is acid/base extraction: i. Dissolve the mixture in a solvent like ethyl acetate. ii. Extract with an acidic aqueous solution (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt. The neutral amide will remain in the organic layer. iii. Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) and extract the now-free amine back into an organic solvent to recover one pure enantiomer. iv. Wash and dry the original organic layer to recover the pure amide of the other enantiomer.
-
Hydrolysis of Amide (Optional): a. The separated N-acyl-2-(5-chloro-2-thienyl)pyrrolidine can be hydrolyzed (e.g., using acidic or basic conditions) to liberate the second amine enantiomer if desired.
Method 3: Preparative Chiral Chromatography
Chromatographic separation of enantiomers relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). [6]This method is often the fastest way to obtain small quantities of both enantiomers in high purity, making it ideal for research and early development. [8]
Key Experimental Considerations
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are the most versatile and widely used. Columns with coated or immobilized derivatives of amylose or cellulose (e.g., Lux Amylose-2, Chiralpak IA/IC) are excellent starting points for screening. [9][10]2. Mobile Phase: The choice of mobile phase (mode of separation) is critical.
-
Normal Phase (NP): Heptane/alkane with an alcohol modifier (e.g., isopropanol, ethanol) and often a basic additive (e.g., diethylamine, DEA) for amine analytes.
-
Reversed Phase (RP): Water/acetonitrile or methanol mixtures with an acidic modifier (e.g., acetic acid, formic acid). [10] * Polar Organic Mode (PO): Acetonitrile or methanol, often with additives.
-
Detailed Protocol for Method Development and Separation
-
Analytical Method Development (Screening): a. Prepare a ~1 mg/mL solution of racemic this compound in a suitable solvent. b. Screen several CSPs (e.g., amylose- and cellulose-based) using generic mobile phase gradients to quickly identify promising conditions. c. For a promising CSP, optimize the mobile phase in isocratic mode. Systematically vary the ratio of the strong solvent (alcohol) to the weak solvent (alkane) in normal phase, or acetonitrile to water in reversed phase. Adjust the additive concentration to improve peak shape and resolution. d. The effect of temperature can also be investigated, as it can significantly impact selectivity. [10]
-
Scale-up to Preparative Chromatography: a. Once an optimized analytical method is established (providing a resolution factor, Rs > 1.5), it can be scaled to a larger-diameter preparative column packed with the same CSP. b. Perform a loading study by injecting increasing amounts of the racemic mixture to determine the maximum sample load that can be purified per run without sacrificing resolution. c. Set up the preparative HPLC or SFC system to run stacked injections, collecting the fractions corresponding to each enantiomer.
-
Post-Purification: a. Combine the fractions for each respective enantiomer. b. Remove the mobile phase solvent under reduced pressure. c. Analyze the purity and enantiomeric excess of the final products to confirm successful separation.
Comparative Summary of Resolution Methods
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography |
| Principle | Different solubility of diastereomers | Enzyme-catalyzed selective reaction [5] | Differential interaction with CSP |
| Scalability | Excellent (kg to ton scale) | Good (g to kg scale) | Poor to Moderate (mg to kg scale) |
| Cost | Low (solvents, bulk resolving agents) | Moderate (enzyme cost, can be reused) | High (CSP columns, solvent consumption) |
| Speed | Slow (requires crystallization time) | Moderate (hours to days) | Fast (for small scale) |
| Theoretical Yield | 50% per enantiomer | 50% per enantiomer (unless racemization is used) | >95% recovery of both enantiomers |
| Key Challenge | Finding suitable agent/solvent combination [3] | Finding a selective enzyme; stopping at 50% | High cost of columns and solvents for scale-up [3] |
| Best For | Large-scale manufacturing | Medium-scale synthesis, green chemistry | Rapid access to pure enantiomers, research |
Conclusion
The chiral resolution of this compound can be effectively achieved through several robust methodologies. For large-scale industrial production, classical diastereomeric salt crystallization offers an unparalleled economic advantage, provided a suitable resolving agent and solvent system can be identified through systematic screening. Enzymatic kinetic resolution presents a powerful and "green" alternative that operates under mild conditions and is suitable for intermediate scales. For rapid, high-purity separation at the laboratory and discovery scale, preparative chiral chromatography is the method of choice, allowing for the direct isolation of both enantiomers. The optimal strategy will ultimately be determined by a project's specific constraints regarding scale, cost, timeline, and available resources.
References
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.). Google Patents.
-
S-ETI, S.-E., S-2-chloro-S-mandelic, a. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Reissig, H.-U. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Retrieved January 18, 2026, from [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. Retrieved January 18, 2026, from [Link]
-
Wuyts, S., et al. (n.d.). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ResearchGate. Retrieved January 18, 2026, from [Link]
- CN103896819A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. (n.d.). Google Patents.
-
Witte, D. T. (1991). Chromatographic separation of enantiomers. PubMed. Retrieved January 18, 2026, from [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved January 18, 2026, from [Link]
-
Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chandrasekhar, S., et al. (2008). Kinetic Resolution of Racemic pyrrolidine-2,5-diones Using Chiral Oxazaborolidine Catalysts. PubMed. Retrieved January 18, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. (n.d.). Google Patents.
- CN104945299A - Efficient synthesis method of vildagliptin. (n.d.). Google Patents.
-
Serafin, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health. Retrieved January 18, 2026, from [Link]
- EP0298695A2 - Tartaric acid amide derivative and method of producing the same. (n.d.). Google Patents.
- US2525584A - Production of pyrrolidine. (n.d.). Google Patents.
-
Kozma, D. (Ed.). (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Farkas, V., et al. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Contente, M. L., et al. (2018). Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols. MDPI. Retrieved January 18, 2026, from [Link]
-
Mattey, A. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Parra, A., et al. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Various Authors. (2013). Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board. Retrieved January 18, 2026, from [Link]
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. (n.d.). Google Patents.
-
De Martino, M., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Retrieved January 18, 2026, from [Link]
- AR114185A1 - SYNTHESIS OF 5-CHLORINE-2 - [(3,4,4-TRIFLUORO-3-BUTEN-1-IL) THIO] -THAZOLE. (n.d.). Google Patents.
-
Kamal, A., et al. (2005). Chemoenzymatic Synthesis of pyrrolo[2,1-b]quinazolinones: Lipase-Catalyzed Resolution of Vasicinone. PubMed. Retrieved January 18, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Ilisz, I., et al. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. MDPI. Retrieved January 18, 2026, from [Link]
-
Ma, Z., et al. (2023). Preparation and chromatographic performance of chiral peptide-based stationary phases for enantiomeric separation. PubMed. Retrieved January 18, 2026, from [Link]
-
Chen, J., et al. (n.d.). Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Shvets, N., & Zhuravel, I. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Banfi, L., et al. (2000). Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir. PubMed. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine
Introduction: Strategic Considerations for Amine Deprotection in Heterocyclic Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of reaction conditions and its facile, acid-labile removal.[1] In the synthesis of pharmaceutically relevant scaffolds, such as the 2-(5-chloro-2-thienyl)pyrrolidine moiety, the timely and efficient deprotection of the N-Boc group is a critical step. This pyrrolidine derivative is a valuable building block in medicinal chemistry, forming the core of various centrally acting agents.[2] The successful removal of the Boc protecting group unlocks the secondary amine for subsequent functionalization, paving the way for the exploration of new chemical space in drug discovery programs.
This technical guide provides a detailed overview of the deprotection of N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine, offering field-proven insights into the reaction mechanisms, a comparative analysis of common deprotection protocols, and step-by-step experimental procedures. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high fidelity.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection of N-Boc protected amines is typically achieved under acidic conditions.[3] The generally accepted mechanism involves the following key steps:[4]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5]
-
Formation of a Carbocation Intermediate: The protonated intermediate is unstable and undergoes fragmentation to release a stable tert-butyl cation and a carbamic acid derivative.[1]
-
Decarboxylation: The carbamic acid intermediate readily decarboxylates, releasing carbon dioxide gas and yielding the free amine.[5]
-
Formation of the Amine Salt: Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
// Nodes Start [label="N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine"]; Protonated [label="Protonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="tert-Butyl Cation + Carbamic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="this compound\n (Amine Salt) + CO₂ + Isobutylene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonated [label=" + H⁺ (Acid)"]; Protonated -> Carbocation [label=" Fragmentation"]; Carbocation -> Products [label=" Decarboxylation"]; } enddot Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.
A potential side reaction involves the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation.[6][7] This can be mitigated by the use of scavengers, such as triethylsilane or thioanisole, particularly when working with electron-rich aromatic or heteroaromatic systems.
Comparative Analysis of Deprotection Protocols
The choice of deprotection conditions is dictated by the overall stability of the substrate and the desired form of the final product (free amine vs. salt). The following table summarizes two of the most common and effective protocols for the deprotection of N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) in Dioxane |
| Reagents | Trifluoroacetic Acid, Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Basic aqueous wash to neutralize TFA | Evaporation of solvent |
| Product Form | Free amine (after work-up) or TFA salt | Hydrochloride salt |
| Advantages | Fast reaction times, volatile byproducts.[1] | Milder for some acid-sensitive groups, direct isolation of HCl salt.[8] |
| Disadvantages | TFA is highly corrosive and requires careful handling.[6] | Dioxane is a potential peroxide former and a suspected carcinogen.[7] |
| Typical Yields | >90% | >90% |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a rapid and efficient method for the removal of the N-Boc group, typically affording the free amine after a basic work-up.
Materials:
-
N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as the free amine.
-
The crude product can be purified further by column chromatography or distillation if necessary.
// Nodes Start [label="Dissolve N-Boc substrate in DCM"]; Cooling [label="Cool to 0 °C"]; Add_TFA [label="Add TFA"]; Reaction [label="Stir at RT (1-4h)"]; Quench [label="Quench with NaHCO₃ (aq)"]; Extract [label="Extract with DCM"]; Dry_Concentrate [label="Dry and Concentrate"]; Product [label="this compound\n(Free Amine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Cooling; Cooling -> Add_TFA; Add_TFA -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Dry_Concentrate; Dry_Concentrate -> Product; } enddot Figure 2: Workflow for TFA-mediated N-Boc deprotection.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful when the direct isolation of the hydrochloride salt of the amine is desired.
Materials:
-
N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine (1.0 eq) in a round-bottom flask, add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add anhydrous diethyl ether or MTBE and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether or MTBE, and dry under vacuum to afford this compound hydrochloride.
// Nodes Start [label="Add 4M HCl in Dioxane to N-Boc substrate"]; Reaction [label="Stir at RT (2-16h)"]; Concentrate [label="Concentrate in vacuo"]; Triturate [label="Triturate with Ether/MTBE"]; Filter_Dry [label="Filter and Dry"]; Product [label="this compound\n(HCl Salt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Concentrate; Concentrate -> Triturate; Triturate -> Filter_Dry; Filter_Dry -> Product; } enddot Figure 3: Workflow for HCl-mediated N-Boc deprotection.
Conclusion
The deprotection of N-Boc-2-(5-Chloro-2-thienyl)pyrrolidine is a straightforward yet crucial transformation in the synthesis of novel therapeutic agents. The choice between trifluoroacetic acid and hydrochloric acid protocols will depend on the specific requirements of the synthetic route, including the acid sensitivity of other functional groups present in the molecule and the desired final product form. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired this compound, enabling the advancement of their drug discovery and development programs.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
International Journal of Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. N-Boc-pyrrolidine. [Link]
-
MySkinRecipes. This compound. [Link]
Sources
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging 2-(5-Chloro-2-thienyl)pyrrolidine for the Synthesis of Novel Nicotinic Acetylcholine Receptor (nAChR) Imaging Agents
An Application Guide for Researchers
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(5-chloro-2-thienyl)pyrrolidine as a pivotal structural scaffold in the synthesis of high-affinity ligands for imaging nicotinic acetylcholine receptors (nAChRs). We will explore the underlying scientific rationale, present detailed synthetic protocols, and discuss the critical parameters for developing effective Positron Emission Tomography (PET) radiotracers.
The Imperative for nAChR Imaging in Neuroscience
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in the central nervous system (CNS), modulating neuronal excitability and neurotransmitter release to influence processes like learning, memory, and attention.[1] Dysregulation of nAChR signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and tobacco dependence.[2] Consequently, the ability to non-invasively quantify the density and distribution of nAChRs in the living human brain is a paramount objective in neuroscience research and drug development.
PET imaging stands out as a powerful molecular imaging technique that allows for the in-vivo visualization and quantification of specific molecular targets. The development of selective PET radioligands for nAChRs provides an invaluable window into receptor dynamics in both healthy and diseased states.[3] The pyrrolidine scaffold is a recurring motif in many successful CNS drugs and imaging agents, valued for its ability to confer high binding affinity and favorable pharmacokinetic properties.[4][5][6][7][8]
The selection of a precursor molecule is a critical decision in the design of a novel imaging agent. This compound emerges as a compound of interest due to its unique combination of a conformationally rigid pyrrolidine ring—essential for specific receptor interactions—and a versatile chloro-thienyl moiety.[9][10] This functional handle can be exploited for further chemical elaboration and fine-tuning of the molecule's properties, such as lipophilicity, which is a key determinant of blood-brain barrier (BBB) penetration.[2][11]
Logical Framework for Precursor Selection
The design of a successful CNS PET tracer hinges on a multi-parameter optimization process. The rationale for using a scaffold like this compound is rooted in addressing these core requirements.
Caption: Logical flow from precursor choice to desired tracer properties.
Synthetic Strategy: From Precursor to Radiolabeled Ligand
The overarching goal is to synthesize a high-affinity nAChR ligand that incorporates a positron-emitting radionuclide, typically Fluorine-18 (¹⁸F), with high efficiency and purity. The synthesis is conceptually divided into two major stages:
-
Synthesis of the Radiolabeling Precursor: This involves chemically modifying the initial this compound scaffold to introduce a functional group that can be readily displaced by [¹⁸F]fluoride in the final step.
-
Radiosynthesis of the Final PET Tracer: A rapid, high-yield reaction to incorporate ¹⁸F into the precursor, followed by stringent purification.
Workflow for nAChR PET Tracer Synthesis
The following diagram illustrates the general experimental workflow, from the starting material to the final, quality-controlled imaging agent ready for in-vivo studies.
Sources
- 1. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. This compound [myskinrecipes.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validation & Comparative
A Technical Guide and Comparative Outlook: 2-(5-Chloro-2-thienyl)pyrrolidine vs. 2-Phenylpyrrolidine in Ligand-Receptor Binding
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Bioisosteric Scaffolds in CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the pyrrolidine ring serves as a versatile and privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive starting point for the design of ligands targeting a variety of receptors. This guide focuses on a comparative analysis of two such derivatives: the well-established 2-phenylpyrrolidine and its bioisosteric analogue, 2-(5-chloro-2-thienyl)pyrrolidine.
2-Phenylpyrrolidine is a recognized building block in medicinal chemistry, with its derivatives showing activity at crucial CNS targets such as dopamine, serotonin, and nicotinic acetylcholine receptors. The strategic replacement of the phenyl ring with a 5-chloro-2-thienyl moiety represents a classic example of bioisosterism, a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[3][4] The thiophene ring, while sharing aromatic character with the phenyl group, introduces distinct electronic and steric features. The addition of a chlorine atom further perturbs these properties, offering a nuanced approach to refining ligand-receptor interactions.
This guide provides a comprehensive comparative outlook on these two compounds, synthesizing known data for 2-phenylpyrrolidine derivatives and presenting a hypothesis-driven analysis for this compound based on the principles of bioisosterism. We will delve into the anticipated binding profiles at key CNS receptors, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways.
The Established Profile: 2-Phenylpyrrolidine as a Versatile CNS Ligand Scaffold
The 2-phenylpyrrolidine motif has been incorporated into a variety of CNS-active compounds, demonstrating its utility as a pharmacophore. Structure-activity relationship (SAR) studies on its derivatives have revealed affinities for several important receptor families.
Dopamine Receptors
Derivatives of 2-phenylpyrrolidine have been explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets in the treatment of psychosis and other neurological disorders.[5] The phenyl ring is believed to engage in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket.
Serotonin Receptors
The serotonergic system is another major target for 2-phenylpyrrolidine-based ligands. The 5-HT1A and 5-HT2A receptor subtypes, in particular, are implicated in mood disorders and psychosis.[6][7] The nature and substitution pattern of the phenyl ring can significantly influence affinity and functional activity at these receptors.
Nicotinic Acetylcholine Receptors
The α4β2 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel involved in cognitive function and nicotine addiction.[8][9] The pyrrolidine core of 2-phenylpyrrolidine is a key feature in many nAChR ligands, with the aromatic substituent playing a critical role in binding.[10]
Table 1: Postulated Receptor Binding Profile of 2-Phenylpyrrolidine Based on Derivative Studies
| Receptor Target Family | Subtype Examples | Anticipated Affinity Range (Ki) | Potential Functional Activity |
| Dopamine Receptors | D2, D3 | 100 nM - 10 µM | Antagonist/Partial Agonist |
| Serotonin Receptors | 5-HT1A, 5-HT2A | 50 nM - 5 µM | Agonist/Antagonist |
| Nicotinic Acetylcholine Receptors | α4β2 | 10 nM - 1 µM | Agonist/Antagonist |
Note: The affinity ranges presented are estimations based on published data for various derivatives of 2-phenylpyrrolidine and are intended to serve as a general guide. The actual affinity of the parent compound may vary.
A Bioisosteric Perspective: Anticipating the Binding Profile of this compound
The replacement of the phenyl ring in 2-phenylpyrrolidine with a 5-chloro-2-thienyl group introduces several key changes that are expected to modulate its receptor binding profile.
Electronic Effects
The thiophene ring is more electron-rich than the phenyl ring, which can lead to enhanced cation-π or hydrogen bonding interactions with electron-deficient amino acid residues in the receptor binding site. The chlorine atom at the 5-position is an electron-withdrawing group, which will influence the overall electron distribution of the thienyl ring, potentially altering its interaction with the receptor.
Steric and Conformational Effects
The thiophene ring is smaller than the phenyl ring, which may allow for a better fit in sterically constrained binding pockets. The presence of the sulfur atom also introduces a different conformational preference compared to the phenyl group, which could orient the pyrrolidine core in a more favorable or unfavorable manner for receptor binding.
Table 2: Predicted Comparative Binding Profile of this compound
| Receptor Target | Predicted Affinity vs. 2-Phenylpyrrolidine | Rationale |
| Dopamine D2/D3 | Potentially similar or slightly increased | The electron-rich thienyl ring may enhance interactions. The chloro group could provide additional hydrophobic or halogen bonding interactions. |
| Serotonin 5-HT2A | Potentially increased | The 5-HT2A receptor is known to accommodate substituted aromatic rings, and the electronic properties of the chlorothienyl group may be favorable. |
| Nicotinic α4β2 | Potentially altered | The precise geometry and electronic distribution are critical for nAChR binding. The changes introduced by the chlorothienyl group are likely to have a significant impact, which could be either positive or negative. |
Experimental Workflows for Comparative Ligand-Receptor Binding Analysis
To empirically determine and compare the binding affinities of this compound and 2-phenylpyrrolidine, radioligand binding assays are the gold standard. Below are detailed protocols for assessing binding to dopamine D2, serotonin 5-HT2A, and nicotinic α4β2 receptors.
I. Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the D2 receptor.
Workflow Diagram:
Caption: Workflow for D2 Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize them in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Radioligand Binding Assay:
-
In a 96-well plate or individual tubes, add the assay buffer, a fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]Spiperone or [3H]Raclopride, typically at a concentration close to its Kd), and varying concentrations of the test compound (this compound or 2-phenylpyrrolidine).
-
For determining non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Initiate the binding reaction by adding the membrane preparation to each well/tube.
-
Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Serotonin 5-HT2A Receptor Binding Assay (Radioligand Competition)
This protocol is similar to the D2 receptor assay but uses a 5-HT2A specific radioligand and receptor source.
Workflow Diagram:
Caption: Workflow for 5-HT2A Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human 5-HT2A receptor, following a similar procedure as for the D2 receptor.
-
Radioligand Binding Assay:
-
Use a 5-HT2A specific radioligand, such as [3H]Ketanserin.
-
For non-specific binding, use a high concentration of a known 5-HT2A antagonist, such as Mianserin or Risperidone.
-
Incubate the reaction mixture, for example, at 37°C for 30 minutes.
-
Follow the same filtration, washing, and counting steps as described for the D2 assay.
-
-
Data Analysis: Calculate the IC50 and Ki values as described for the D2 receptor binding assay.
III. Nicotinic α4β2 Receptor Binding Assay (Radioligand Competition)
This protocol is adapted for the α4β2 nAChR, a ligand-gated ion channel.
Workflow Diagram:
Caption: Workflow for α4β2 nAChR Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membranes from a cell line endogenously or recombinantly expressing the human α4β2 nAChR, such as the SH-SY5Y neuroblastoma cell line.
-
Radioligand Binding Assay:
-
Use a high-affinity α4β2 nAChR radioligand, such as [3H]Epibatidine or [3H]Cytisine.
-
For non-specific binding, use a high concentration of unlabeled nicotine.
-
To reduce non-specific binding of the radioligand to the filters, pre-treat the glass fiber filters with a solution of polyethylenimine (PEI).
-
Incubate the reaction mixture, for example, at 4°C for 120 minutes.
-
Follow the same filtration, washing, and counting steps as described previously.
-
-
Data Analysis: Calculate the IC50 and Ki values as described above.
Receptor Signaling Pathways: A Visual Guide
Understanding the signaling pathways downstream of receptor activation is crucial for interpreting the functional consequences of ligand binding.
G-Protein Coupled Receptor (GPCR) Signaling (e.g., Dopamine D2 and Serotonin 5-HT2A Receptors)
Dopamine D2 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. In contrast, serotonin 5-HT2A receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Caption: Simplified GPCR Signaling Pathways.
Ligand-Gated Ion Channel Signaling (e.g., Nicotinic α4β2 Receptor)
The α4β2 nAChR is an ion channel that, upon binding of an agonist like acetylcholine or nicotine, undergoes a conformational change that opens a central pore, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to depolarization of the cell membrane and initiation of downstream signaling events.
Caption: Ligand-Gated Ion Channel Signaling Pathway.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound and 2-phenylpyrrolidine, two structurally related compounds with potential for differential engagement of key CNS receptors. While the pharmacological profile of 2-phenylpyrrolidine derivatives is partially established, that of its chlorothienyl counterpart remains to be experimentally determined. The principles of bioisosterism suggest that the substitution of the phenyl ring with a 5-chloro-2-thienyl moiety will likely lead to a distinct binding profile, potentially offering improved affinity or selectivity for certain receptor subtypes.
The detailed experimental protocols provided herein offer a clear path for researchers to empirically test these hypotheses. A thorough characterization of the binding affinities of both compounds at dopamine, serotonin, and nicotinic acetylcholine receptors will provide valuable insights into their potential as CNS drug candidates. Future studies should also include functional assays to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets, as well as in vivo studies to assess their pharmacokinetic properties and behavioral effects. This comprehensive approach will be essential in fully elucidating the therapeutic potential of these promising pyrrolidine-based scaffolds.
References
-
Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
-
Lokesh, B. V., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S680-S689. [Link]
-
Piotrowska-Kempisty, H., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]
-
Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(5), 1593. [Link]
-
Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
-
Lokesh, B. V., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S680-S689. [Link]
-
Stary, F. G., et al. (2007). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Il Farmaco, 62(11-12), 946-957. [Link]
-
Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(21), 15997-16069. [Link]
-
Kciuk, M., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(10), 2846-2856. [Link]
-
G G, et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. European Journal of Medicinal Chemistry, 237, 114389. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Lako, I. M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28(8), 3295-3304. [Link]
-
Alfonsino, G. E., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 4(2), 1-13. [Link]
-
Kem, W. R., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 122-134. [Link]
-
Meck, W. H. (1997). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 58(2), 473-483. [Link]
-
Kumar, R., et al. (2015). Bioisosterism in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-8. [Link]
-
de Oliveira, D. B., & de Alencastro, R. B. (2009). Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands. Journal of Molecular Modeling, 15(7), 783-793. [Link]
-
G. G., et al. (2022). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi. [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]
-
Ametamey, S. M., et al. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 853919. [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716. [Link]
-
Lesar, A., et al. (2023). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. [Link]
-
Gomez, J. R., et al. (2018). Partial 2D pharmacophore for 5-HT 1A receptor affinity. ResearchGate. [Link]
-
Al-kawas, S., et al. (2016). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]
-
Pytliak, M., & Vargova, V. (2012). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. BIOMEDICAL PAPERS, 156(2), 108-119. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity Profiling of 2-(5-Chloro-2-thienyl)pyrrolidine-Derived Compounds
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for central nervous system (CNS) disorders, the 2-(5-Chloro-2-thienyl)pyrrolidine scaffold represents a promising starting point. Compounds derived from this core structure are frequently explored as modulators of critical neurotransmitter systems, including dopamine and serotonin pathways.[1][2] However, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides an in-depth, technically-grounded comparison of methodologies for profiling the cross-reactivity of this compound-derived compounds, supported by experimental data and protocols. Our focus is to equip you with the strategic and practical knowledge to navigate the complex landscape of selectivity profiling, a critical step in mitigating unforeseen adverse effects and ensuring the clinical viability of your drug candidates.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Off-target activity, the unintended interaction of a drug candidate with biological targets other than the intended one, is a major cause of drug attrition during preclinical and clinical development.[3] For CNS-active compounds, which are designed to cross the blood-brain barrier and interact with a dense and interconnected network of receptors and transporters, the risk of deleterious off-target effects is particularly high. These can range from mild side effects to severe toxicity. Therefore, a proactive and comprehensive approach to cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design. Early identification of potential liabilities allows for the strategic modification of chemical structures to enhance selectivity and minimize the risk of late-stage failures.
Understanding the Pharmacological Landscape of Thienyl-Pyrrolidine Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, known to yield compounds with significant affinity for key CNS targets.[1][4] Primarily, these derivatives have been investigated as ligands for dopamine and serotonin receptors and transporters, which are implicated in a wide array of neurological and psychiatric conditions.
Representative Cross-Reactivity Profile of a Thienyl-Pyrrolidine Analog
While comprehensive public data on a wide array of this compound derivatives is limited, we can examine the selectivity profile of structurally related compounds to understand potential off-target interactions. The following table presents a representative cross-reactivity profile for a hypothetical thienyl-pyrrolidine derivative, "Compound X," against a panel of common CNS targets. This data is illustrative and serves to highlight the importance of broad screening.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Potential Implication of Off-Target Activity |
| Primary Target: Dopamine D2 Receptor | 1.5 | 5.2 (Antagonist) | Therapeutic efficacy in psychosis, potential for extrapyramidal symptoms. |
| Serotonin 5-HT2A Receptor | 15.8 | 25.1 (Antagonist) | Atypical antipsychotic properties, potential for metabolic side effects.[4] |
| Serotonin Transporter (SERT) | 150 | >1000 | Weak serotonin reuptake inhibition, may contribute to antidepressant effects at high doses. |
| Dopamine D4 Receptor | 8.9 | 18.3 (Antagonist) | Potential role in cognition and atypical antipsychotic action.[4] |
| Alpha-1 Adrenergic Receptor | 250 | 450 (Antagonist) | Potential for orthostatic hypotension. |
| Histamine H1 Receptor | 500 | >1000 | Potential for sedation and weight gain. |
| hERG Potassium Channel | >10,000 | >10,000 | Low risk of cardiac QT prolongation. |
This table is a composite representation based on typical findings for CNS-active compounds and is for illustrative purposes only.
A Strategic Workflow for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity profiling campaign should be structured as a tiered approach, beginning with broad, high-throughput screens and progressing to more detailed, functional characterization of identified off-target interactions.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: human dopamine D4 ligands with high affinity for the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
